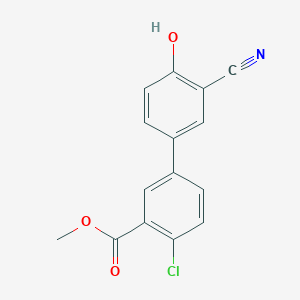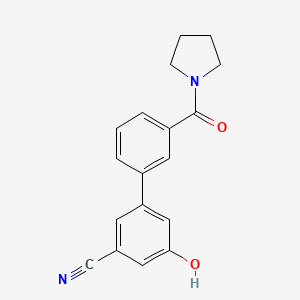
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% (2C4MSPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 224-225 °C and a boiling point of 370 °C. It is insoluble in water, but soluble in alcohols, ethers, and chloroform. 2C4MSPP has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes. In addition, it has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-(3-methylsulfonylaminophenyl)phenol and 2-cyano-4-(3-methylsulfonylaminophenyl)benzoic acid.
Mecanismo De Acción
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. In addition, it has been found to act as a catalyst in the synthesis of polymers by promoting the formation of polymeric chains.
Biochemical and Physiological Effects
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have no adverse effects on the biochemical or physiological functions of the body. It has been found to be non-toxic and non-irritating, and it does not interact with other compounds in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. In addition, it is a non-toxic and non-irritating compound, making it safe to use in laboratory experiments. However, it is insoluble in water, and must be dissolved in a suitable solvent before use.
Direcciones Futuras
The future directions for the use of 2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% in scientific research include its use as a catalyst in the synthesis of other compounds, such as drugs and polymers. In addition, its use as an inhibitor of enzymes could be explored further, as well as its potential applications in the fields of biochemistry and pharmacology. Additionally, its use in the synthesis of organic compounds could be explored further, as well as its potential applications in the fields of materials science and nanotechnology.
Métodos De Síntesis
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized by reacting 4-methoxy-3-methylsulfonylaminophenol with sodium cyanide in acetonitrile. The reaction is carried out at room temperature for 24 hours, and the product is isolated by filtration. The purity of the product is determined by thin-layer chromatography (TLC) and the yield is typically 95%.
Propiedades
IUPAC Name |
N-[3-(3-cyano-4-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-10(8-13)11-5-6-14(17)12(7-11)9-15/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPCBWUKIUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684988 |
Source


|
| Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-70-5 |
Source


|
| Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)

![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)






